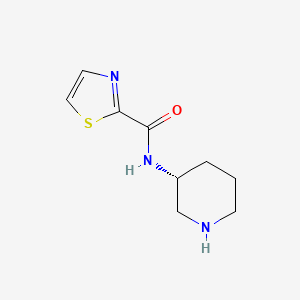

(R)-N-(piperidin-3-yl)thiazole-2-carboxamide

Vue d'ensemble

Description

®-N-(piperidin-3-yl)thiazole-2-carboxamide is a chiral compound that features a piperidine ring attached to a thiazole ring via a carboxamide linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(piperidin-3-yl)thiazole-2-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated thiazole compound.

Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the thiazole derivative with an appropriate amine under amide coupling conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of ®-N-(piperidin-3-yl)thiazole-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: ®-N-(piperidin-3-yl)thiazole-2-carboxamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or borane.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Anticonvulsant Activity

Thiazole derivatives have been extensively studied for their anticonvulsant properties. Research indicates that compounds containing the thiazole moiety can effectively inhibit seizures in various animal models.

Case Study: Anticonvulsant Properties

- Study Findings : A series of thiazole-integrated pyrrolidin-2-one analogues were synthesized and tested. One analogue, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, exhibited a median effective dose (ED50) of 18.4 mg/kg in the electroshock seizure test, demonstrating significant anticonvulsant activity .

| Compound | ED50 (mg/kg) | Toxic Dose (TD50) | Protection Index |

|---|---|---|---|

| Analogue 1 | 18.4 | 170.2 | 9.2 |

Anticancer Activity

The potential of (R)-N-(piperidin-3-yl)thiazole-2-carboxamide as an anticancer agent has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Case Study: Anticancer Efficacy

- Research Overview : A study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells. The compound demonstrated strong selectivity with IC50 values of 23.30 ± 0.35 mM, indicating promising anticancer activity .

| Compound | Cell Line Tested | IC50 (µM) | Apoptosis Percentage |

|---|---|---|---|

| Compound 19 | A549 | 23.30 | High |

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antibacterial properties, addressing mechanisms of antibiotic resistance.

Case Study: Antimicrobial Mechanisms

- Study Insights : Thiazole compounds have been reported to act against various microbial targets, contributing to their antibacterial efficacy. They have been evaluated for their ability to inhibit biofilm formation and combat drug-resistant infections .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound X | E. coli | 8 µg/mL |

| Compound Y | S. aureus | 16 µg/mL |

Mécanisme D'action

The mechanism of action of ®-N-(piperidin-3-yl)thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-N-(piperidin-3-yl)thiazole-2-carboxamide

- N-(piperidin-3-yl)thiazole-2-carboxamide (racemic mixture)

- N-(piperidin-3-yl)thiazole-4-carboxamide

Uniqueness

®-N-(piperidin-3-yl)thiazole-2-carboxamide is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or racemic mixture. The position of the carboxamide group on the thiazole ring also influences its reactivity and interactions with biological targets.

Activité Biologique

(R)-N-(piperidin-3-yl)thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

This compound features a thiazole ring fused with a piperidine moiety, which is known to enhance its pharmacological profile. The thiazole scaffold is recognized for its versatility in medicinal chemistry, contributing to various biological activities such as anticancer, antimicrobial, and anticonvulsant effects.

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, its efficacy was evaluated using the MTT assay, revealing an IC50 value that indicates potent cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 1.98 ± 1.22 | A-431 (human epidermoid carcinoma) |

| Compound 13 | <1.0 | Jurkat (T-cell leukemia) |

The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole ring can significantly influence the anticancer activity. For instance, the presence of electron-donating groups at specific positions enhances cytotoxic effects against cancer cells .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through activation of caspase pathways. Studies have shown that treatment with this compound leads to increased levels of active caspases 3, 8, and 9, suggesting involvement of both intrinsic and extrinsic apoptotic pathways.

| Caspase | Control Level (pg/mL) | This compound Level (pg/mL) |

|---|---|---|

| Caspase 3 | 503.50 ± 4.50 | 635.50 ± 5.50 |

| Caspase 8 | Baseline | Increased by 10.90-fold |

| Caspase 9 | Baseline | Increased by 18.15-fold |

These findings indicate that the compound effectively activates apoptotic signaling pathways, leading to cell death in cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The thiazole moiety is known for its ability to interact with microbial enzymes and disrupt cellular functions.

Studies have reported varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.01 |

| Escherichia coli | 3.92 |

This antimicrobial activity is attributed to the compound's ability to penetrate bacterial membranes and interfere with metabolic processes .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at low concentrations.

- Antimicrobial Studies : Research involving clinical isolates revealed that thiazole derivatives exhibited effective bactericidal activity, suggesting their potential as novel antimicrobial agents.

- SAR Analysis : Detailed SAR investigations have shown that modifications on the thiazole ring and piperidine group can enhance biological activity, providing insights for future drug development.

Propriétés

IUPAC Name |

N-[(3R)-piperidin-3-yl]-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c13-8(9-11-4-5-14-9)12-7-2-1-3-10-6-7/h4-5,7,10H,1-3,6H2,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQLXXVIZBTBRF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.